molecular formula C13H21NO B14437334 1-Cyclohexyl-3-methylidene-4-propylazetidin-2-one CAS No. 78877-55-1

1-Cyclohexyl-3-methylidene-4-propylazetidin-2-one

Cat. No.: B14437334
CAS No.: 78877-55-1
M. Wt: 207.31 g/mol
InChI Key: BDJMCGGWOUFZJC-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-methylidene-4-propylazetidin-2-one is an organic compound with the molecular formula C13H21NO. It is a member of the azetidinone family, which are four-membered lactams. This compound is characterized by a cyclohexyl group, a propyl group, and a methylidene group attached to the azetidinone ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclohexyl-3-methylidene-4-propylazetidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of cyclohexylamine with a suitable acyl chloride to form an intermediate, which then undergoes cyclization to form the azetidinone ring. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is usually carried out at low temperatures to ensure the stability of the intermediate and the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexyl-3-methylidene-4-propylazetidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the azetidinone ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-Cyclohexyl-3-methylidene-4-propylazetidin-2-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-methylidene-4-propylazetidin-2-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may interfere with the synthesis of bacterial cell walls, contributing to its antimicrobial activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 1-Cyclohexyl-3-methylidene-4-butylazetidin-2-one
  • 1-Cyclohexyl-3-methylidene-4-ethylazetidin-2-one
  • 1-Cyclohexyl-3-methylidene-4-methylazetidin-2-one

Uniqueness

1-Cyclohexyl-3-methylidene-4-propylazetidin-2-one is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the propyl group, in particular, may influence its reactivity and interactions with biological targets compared to similar compounds with different substituents.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

78877-55-1

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

1-cyclohexyl-3-methylidene-4-propylazetidin-2-one

InChI

InChI=1S/C13H21NO/c1-3-7-12-10(2)13(15)14(12)11-8-5-4-6-9-11/h11-12H,2-9H2,1H3

InChI Key

BDJMCGGWOUFZJC-UHFFFAOYSA-N

Canonical SMILES

CCCC1C(=C)C(=O)N1C2CCCCC2

Origin of Product

United States

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